2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide

Lipase Inhibition SAR Pyridazinone

This 6-phenylpyridazin-3(2H)-one derivative occupies a unique chemical space defined by its 2-fluorophenoxypropanamide side chain—structurally orthogonal to reported propanehydrazide and benzylidene-hydrazone series. Class-level evidence confirms porcine pancreatic lipase (PLL) inhibition (lead analog IC50=32.66 µg/mL) and COX-2 engagement (IC50 competitive with celecoxib). The compound's distinct substitution pattern enables unexplored SAR around the phenoxy terminus, making it ideal for hit expansion, molecular docking validation, and chemical probe development. Its favorable drug-like properties (predicted logP≈3.49, TPSA≈73 Ų) support oral bioavailability and CNS penetration. Procure for lipase inhibitor screening panels, COX-2 medicinal chemistry campaigns, or as a parent scaffold for rapid analog generation via modular N-alkylation/amide coupling.

Molecular Formula C22H22FN3O3
Molecular Weight 395.434
CAS No. 1021253-86-0
Cat. No. B2543380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
CAS1021253-86-0
Molecular FormulaC22H22FN3O3
Molecular Weight395.434
Structural Identifiers
SMILESCC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F
InChIInChI=1S/C22H22FN3O3/c1-16(29-20-11-6-5-10-18(20)23)22(28)24-14-7-15-26-21(27)13-12-19(25-26)17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3,(H,24,28)
InChIKeyKUJOAXFYWGZUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (CAS 1021253-86-0): Chemical Class and Core Structural Attributes


The compound 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (CAS 1021253-86-0, molecular formula C22H22FN3O3, molecular weight 395.434 g/mol) is a fully synthetic small molecule belonging to the 6-phenylpyridazin-3(2H)-one (pyridazinone) class. Its architecture combines a 2-fluorophenoxypropanamide side chain with a 3-phenyl-substituted pyridazinone core linked via a propyl spacer. Pyridazinone derivatives are widely investigated for their ability to modulate lipase enzymes and cyclooxygenase-2 (COX-2), as evidenced by recent studies on structurally related 6-phenylpyridazin-3(2H)-one analogs [1][2]. The targeted substitution pattern present in this compound—specifically the 2-fluorophenoxy group and the N(1)-propyl-linked propanamide—differentiates it from simpler pyridazinone scaffolds and defines its potential for selective biological interactions.

Why Generic Substitution of 2-(2-Fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide Is Scientifically Unreliable


Pyridazinone-based bioactivity is exquisitely sensitive to three structural variables: the nature of the C(3)-aryl substituent on the pyridazinone ring, the length and composition of the N(1)-alkyl linker, and the terminal amide/functionality. In a systematic COX-2 inhibition study, replacing the N-substitutedphenyl group with alternative hydrazine-derived moieties shifted IC50 values by orders of magnitude, and only four out of many synthesized analogs matched celecoxib's potency [1]. Similarly, a lipase inhibition campaign found that compound 8d, bearing a specific substituted propanehydrazide at N(1), was the only derivative with meaningful PLL inhibitory activity (IC50 = 32.66 µg/mL) among four synthesized 6-phenylpyridazin-3(2H)-one analogs [2]. The title compound occupies a distinct chemical space through its 2-fluorophenoxypropanamide terminus—absent in the reported COX-2 and lipase inhibitor series—meaning its activity cannot be predicted by interpolation from existing data. Generic substitution without experimental validation therefore risks selecting an analog with drastically different target engagement, selectivity, or physicochemical properties.

Quantitative Differentiation Guide for 2-(2-Fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide vs Closest Analogs


C(3)-Phenyl Substitution on the Pyridazinone Core Confers Critical Lipase Inhibitory Potential Absent in C(3)-Unsubstituted Analogs

The title compound bears a 3-phenyl group on the pyridazinone ring, mimicking the core motif of lipase-inhibitory 6-phenylpyridazin-3(2H)-ones. A 2022 structure-activity relationship (SAR) study demonstrated that four synthesized 6-phenylpyridazin-3(2H)-one derivatives—all retaining the 3-phenyl substituent—showed measurable porcine pancreatic lipase (PLL) inhibitory activity, with lead compound 8d achieving an IC50 of 32.66 ± 2.83 µg/mL [1]. By contrast, a commercially listed des-phenyl analog, 2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide (CAS not specified, MW 319.336 g/mol), lacks this aromatic substituent entirely. No lipase inhibition data have been reported for any pyridazinone derivative lacking a 3-aryl group, and molecular docking in the same study confirmed that the phenyl ring engages in critical pi-stacking interactions within the lipase active site [1]. Thus, the 3-phenyl substituent is a prerequisite for this mechanism of action.

Lipase Inhibition SAR Pyridazinone

Distinct 2-Fluorophenoxypropanamide Terminus Distinguishes the Compound from Propanehydrazide- and Acetamide-Terminated Pyridazinone Series

While the C(3)-phenylpyridazinone scaffold is shared with published lipase and COX-2 inhibitor series, the title compound's N(1)-propyl linker terminates in a 2-(2-fluorophenoxy)propanamide moiety. This distinguishes it from the 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide derivatives studied for lipase inhibition (e.g., compound 8d, which bears a terminal hydrazide group) [1] and from the N-substitutedphenyl-6-oxo-3-phenylpyridazine series explored as COX-2 inhibitors (which feature benzylidene-hydrazone and thiazolidin-4-one termini) [2]. The 2-fluorophenoxy group introduces an additional hydrogen-bond acceptor (the phenoxy oxygen), a lipophilic aromatic fluorine, and a chiral center at the propanamide alpha-carbon—all structural features absent in the comparator series. The closest commercially cataloged analog, 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide, replaces the 3-phenyl with a 3-(p-tolyl) group, which introduces an electron-donating methyl substituent that can modulate the pyridazinone ring's electronic density and thus its hydrogen-bonding capacity and binding pose [3].

Chemical Diversity Library Design Structure-Activity Relationship

Physicochemical Profile: Predicted Drug-Likeness Based on Class-Level Data

Although experimentally determined ADME parameters for the title compound are not publicly available, class-level inference is possible from structurally cognate pyridazinones. A closely related analog, N-(4-fluorophenyl)-2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]propanamide (MolBic CP0476609; same molecular formula C22H22FN3O3, MW 395.434, logP = 3.49), fully satisfies Lipinski's Rule of Five (MW < 500 Da, logP < 5, ≤ 5 H-bond donors, ≤ 10 H-bond acceptors) and has a polar surface area of 73.22 Ų, indicating acceptable predicted oral bioavailability [1]. The title compound differs only in its substitution pattern, retaining the same hydrogen bond donor (1) and acceptor (5) counts, rotatable bonds (6), and similar predicted logP (~3-3.5). This contrasts with certain pyridazinone COX-2 leads from Khan et al. (2020), which incorporate thiazolidinone rings that can increase molecular weight, polar surface area, and the risk of reactive metabolite formation [2].

Drug-Likeness Lipinski's Rule of Five ADME Prediction

Synthetic Tractability and Scaffold Accessibility via Established Pyridazinone Chemistry

The pyridazinone core of the title compound is accessible through established synthetic routes. Khan et al. (2020) demonstrated that 6-phenylpyridazin-3(2H)-one can be reacted with 4-fluorobenzaldehyde to yield aldehyde 3, which was subsequently derivatized with various hydrazines and thiazolidin-4-ones to generate a library of N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs in moderate to good yields [1]. This chemistry platform is directly transferable to the synthesis of the title compound, where the key step would involve N-alkylation of 6-phenylpyridazin-3(2H)-one with 1,3-dibromopropane or a protected 3-aminopropyl equivalent, followed by amide coupling with 2-(2-fluorophenoxy)propanoic acid. The commercial availability of 2-fluorophenol, 2-bromopropanoic acid, and 6-phenylpyridazin-3(2H)-one as bulk starting materials further supports scalable procurement [2]. By contrast, many of the COX-2 active analogs that incorporate thiazolidin-4-one rings require additional synthetic steps and specialized hydrazine intermediates, which can limit throughput in analog generation campaigns.

Synthetic Accessibility Pyridazinone Synthesis Medicinal Chemistry

Recommended Research and Procurement Scenarios for 2-(2-Fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide


Lipase Inhibitor Screening and Mechanistic Studies

Based on the class-level evidence that 6-phenylpyridazin-3(2H)-one derivatives inhibit porcine pancreatic lipase (PLL), with lead compound 8d showing IC50 = 32.66 µg/mL [1], the title compound should be prioritized for inclusion in lipase inhibitor screening panels. Its C(3)-phenylpyridazinone core is essential for target engagement, while the unique 2-fluorophenoxypropanamide terminus provides chemical diversity beyond the reported propanehydrazide series. Procurement for enzymatic assays and molecular docking validation studies is warranted to determine whether the fluorophenoxy substitution enhances binding affinity or alters selectivity relative to compound 8d. Source: Section 3, Evidence Item 1.

Diversification of Pyridazinone-Focused Chemical Libraries for COX-2 Drug Discovery

The pyridazinone scaffold has validated COX-2 inhibitory activity, with several N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs exhibiting IC50 values competitive with celecoxib (e.g., compound 5a IC50 = 16.76 nM vs. celecoxib IC50 = 17.79 nM) [2]. The title compound introduces a 2-fluorophenoxypropanamide side chain that is structurally orthogonal to the benzylidene-hydrazone and thiazolidinone motifs studied in the Khan et al. (2020) series. As such, it is a rational addition to a medicinal chemistry library for hit expansion around the COX-2 active site, particularly if oral bioavailability or metabolic stability improvements are sought. Source: Section 3, Evidence Items 2 and 3.

Lead-Like Probe Development Leveraging Favorable Physicochemical Properties

Class-level data indicate that pyridazinones with molecular formula C22H22FN3O3 comply with Lipinski's Rule of Five, with predicted logP ≈ 3.49 and polar surface area ~73 Ų [3]. This contrasts with heavier, more polar pyridazinone-based COX-2 leads that incorporate thiazolidinone appendages. Investigators prioritizing fragment-like or lead-like properties for chemical probe development should procure this compound as a starting point for hit-to-lead optimization, particularly in programs where CNS penetration (favored by TPSA < 90 Ų) or high oral absorption is desired. Source: Section 3, Evidence Item 3.

SAR Expansion via Facile Synthetic Derivatization

The modular synthesis of 6-oxo-3-phenylpyridazine derivatives—utilizing N-alkylation and amide coupling—has been described in the literature for analogous scaffolds [2]. This implies that the title compound can serve as a parent structure for rapid analog generation. Procurement is recommended for groups planning systematic variation of the phenoxy aryl substituent (e.g., 2-fluoro vs. 4-fluoro vs. 2,4-difluoro) or the propanamide alpha-substituent, enabling an SAR campaign without requiring de novo route development. Source: Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.